2-{[4-(6-piperidin-1-ylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol -

2-{[4-(6-piperidin-1-ylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol

Catalog Number: EVT-5547303
CAS Number:
Molecular Formula: C18H22N6O
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Compound Description: This compound is described as a crystalline form, specifically the Form B polymorph, with potential for treating breast, prostate, or stomach cancer.

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile

  • Compound Description: This compound exhibits excellent kinase selectivity and acts as a novel PI3K/mTOR dual inhibitor. It shows significant antiproliferative activity against cancer cell lines like SW620 and HeLa, and promising in vivo antitumor efficacy with low toxicity.

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: This molecule is a highly potent HIV-1 attachment inhibitor, targeting the viral envelope protein gp120. It exhibits subnanomolar potency in pseudotype infectivity assays and has a good pharmacokinetic profile in vivo.

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

  • Compound Description: Compound B3 is a potent inhibitor of histone deacetylases (HDACs) 1, 2, 3, 6, and 8. It demonstrates strong antiproliferative effects against several tumor cell lines, likely through G0/G1-phase arrest and apoptosis induction.

(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711)

  • Compound Description: BMS-927711 is a potent oral calcitonin gene-related peptide (CGRP) receptor antagonist currently in phase II clinical trials for migraine treatment. It displays good oral bioavailability and promising preclinical properties, including dose-dependent activity in a primate model of CGRP-induced facial blood flow.

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (MK-0974)

  • Compound Description: MK-0974 is a potent, orally bioavailable CGRP receptor antagonist developed for the treatment of migraine. It emerged from a series of optimization studies on a lead structure containing a (3R)-amino-(6S)-phenylcaprolactam core.

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: VNO is identified as a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating various blood cancers. It forms through oxidation of Venetoclax and can further undergo rearrangement to form the Venetoclax hydroxylamine impurity.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another potential oxidative impurity of Venetoclax, arising from the [, ] Meisenheimer rearrangement of VNO. Its formation during oxidative stress degradation highlights the potential instability of Venetoclax under specific conditions.

6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

  • Compound Description: PLX5622 is a colony-stimulating factor 1 receptor (CSF-1R) inhibitor used to target glioma-associated microglia and macrophages (GAMMs). Research suggests PLX5622 effectively depletes GAMMs and impacts glioma growth dynamics.

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

  • Compound Description: This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). It exhibits promising drug-like properties, acceptable pharmacokinetics, and demonstrates therapeutic effects in a dextran sulfate sodium-induced ulcerative colitis model, making it a potential candidate for inflammatory bowel disease treatment.

2-[4-(1H-indol-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as the basis for a series of fluorinated derivatives developed as potential ligands for the σ2 receptor. The σ2 receptor is involved in cholesterol homeostasis and neoplastic processes, making it a potential target for the diagnosis and therapy of various cancers.

N-(3-{[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib, PLX4032)

  • Compound Description: Vemurafenib is a BRAF inhibitor approved for treating metastatic melanoma with a BRAFV600E mutation. Research shows its brain distribution is restricted due to active efflux by P-glycoprotein and breast cancer resistance protein.

Properties

Product Name

2-{[4-(6-piperidin-1-ylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol

IUPAC Name

2-[[4-(6-piperidin-1-ylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H22N6O/c25-9-6-19-16-10-14(13-4-5-20-18(13)23-16)15-11-17(22-12-21-15)24-7-2-1-3-8-24/h4-5,10-12,25H,1-3,6-9H2,(H2,19,20,23)

InChI Key

JWIUDEGXPOXFQP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=NC4=C3C=CN4)NCCO

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=NC4=C3C=CN4)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.